(2-Methoxypyridin-3-yl)methanol is classified as:
The synthesis of (2-Methoxypyridin-3-yl)methanol can be achieved through several methods, primarily involving the functionalization of pyridine derivatives. One common approach includes:
The molecular structure of (2-Methoxypyridin-3-yl)methanol can be represented as follows:
(2-Methoxypyridin-3-yl)methanol can participate in various chemical reactions due to its functional groups:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry provide insights into the molecular structure and confirm the presence of functional groups.
(2-Methoxypyridin-3-yl)methanol has potential applications in various fields:
(2-Methoxypyridin-3-yl)methanol (C₇H₉NO₂) is a bifunctional heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 3-position. Its molecular structure integrates aromatic character with hydrogen-bonding capabilities, enabling diverse reactivity patterns. The methoxy group acts as a moderate electron donor, influencing the pyridine ring’s electron density and directing electrophilic substitution, while the primary alcohol serves as a versatile handle for derivatization through oxidation, esterification, or nucleophilic substitution reactions [3] [8]. Key structural parameters include:
Table 1: Fundamental Molecular Properties
| Property | Value/Descriptor | |
|---|---|---|
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| SMILES | COC₁=NC=CC=C₁CO | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (pyridine N, two O atoms) | |
| Predicted XLogP3 | 1.9 | [3] |
The systematic exploration of methoxypyridine derivatives began in the mid-20th century, driven by their resemblance to bioactive alkaloids. Early syntheses focused on nucleophilic substitution of halopyridines, but these routes suffered from low yields due to competing side reactions. (2-Methoxypyridin-3-yl)methanol emerged as a strategic intermediate following advances in pyridine N-oxide chemistry in the 1980s, which enabled regioselective functionalization at the 3-position [1] [8]. A pivotal development was the optimization of reductive pathways:
Table 2: Evolution of Synthetic Methods
| Era | Method | Key Advance | Limitation | |
|---|---|---|---|---|
| 1960s–1970s | Nucleophilic substitution | Accessible from 3-bromo-2-methoxypyridine | Low regioselectivity | |
| 1980s–1990s | N-oxide functionalization | High C3 selectivity | Multi-step sequences | |
| 2000s–Present | Catalytic reduction | Scalability, >95% purity | Requires specialized catalysts | [1] [8] |
This compound’s dual functionality underpins its utility in designing complex molecules. In pharmaceuticals, it contributes to pharmacophore development through three key strategies:
In materials science, its structural attributes enable precise engineering:
Table 3: Representative Applications in Synthesis
| Application | Target Compound | Key Reaction | Reference |
|---|---|---|---|
| Anticancer Agents | RET kinase inhibitors | Nucleophilic substitution | [7] |
| Anti-neuroinflammatory Agents | (E)-7-methoxy-2-((2-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one | Claisen-Schmidt condensation | [10] |
| Antimicrobial Hybrids | Thieno[2,3-b]pyridines | Cyclocondensation | [9] |
| Crystalline Materials | Benzylidene-dihydronaphthalenone co-crystals | Recrystallization (DCM/MeOH) | [2] |
CAS No.: 2134602-45-0
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 591-81-1